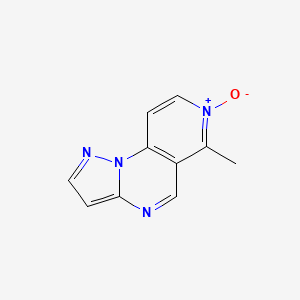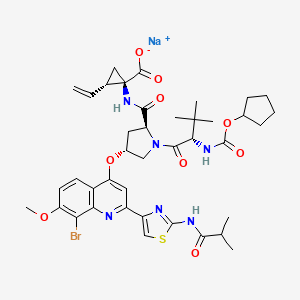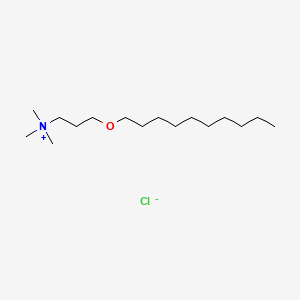
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic decyloxy chain and a positively charged ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N,N-trimethylpropanamine) and decyl chloride.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Procedure: The tertiary amine is mixed with decyl chloride in a solvent, and the mixture is stirred until the reaction is complete. The product is then isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Hydrolysis: The primary products are the corresponding alcohol and hydrochloric acid.
科学研究应用
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
作用机制
The mechanism of action of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is primarily based on its surfactant properties. The compound can interact with lipid bilayers in cell membranes, leading to membrane disruption and increased permeability. This makes it useful in applications where cell lysis or membrane penetration is required. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane fluidity and integrity.
相似化合物的比较
Similar Compounds
- 1-Propanaminium, 3-(decyloxy)-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts
Uniqueness
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group. This structure provides it with excellent surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds. Additionally, its chloride counterion can be easily replaced, allowing for the synthesis of various derivatives with tailored properties.
属性
CAS 编号 |
113060-11-0 |
|---|---|
分子式 |
C16H36ClNO |
分子量 |
293.9 g/mol |
IUPAC 名称 |
3-decoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-15-18-16-13-14-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
PZNSXEGDODLWLT-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


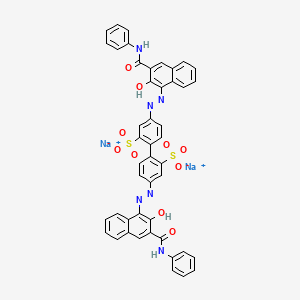
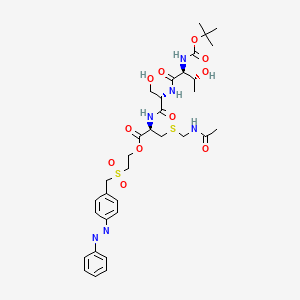

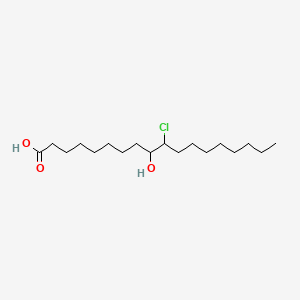
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
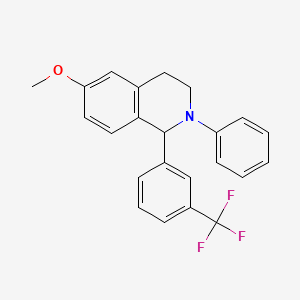
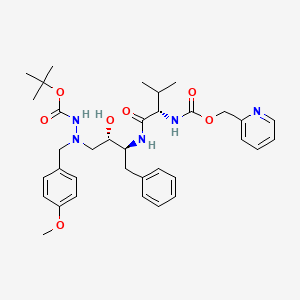
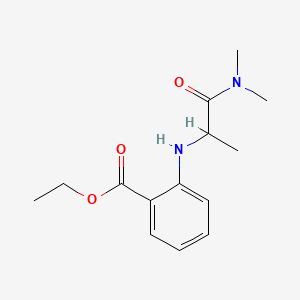
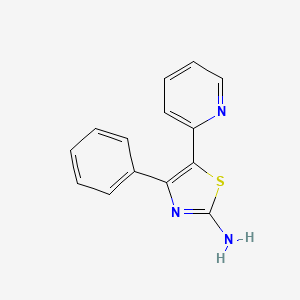
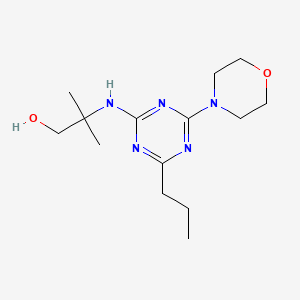
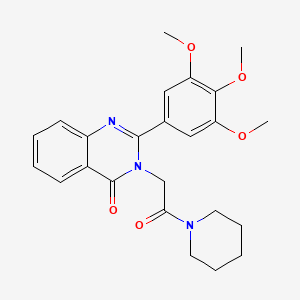
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
